5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a hydrazinyl group at the 6-position and an amino group at the 5-position, with a methyl substituent at the 3-position. The molecular formula of this compound is , and it features two carbonyl groups, which are indicative of its dione structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified as a pyrimidine derivative and can be synthesized from 3-methyluracil through hydrazination processes. Its classification as a heterocyclic compound places it within a category of organic compounds that contain at least one atom in the ring structure that is not carbon, in this case, nitrogen.
The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, along with the use of catalysts to optimize reaction conditions.
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions:
The mechanism of action for 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves its interaction with biological targets such as enzymes and receptors. The hydrazinyl group allows for hydrogen bonding and other interactions with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Its structural similarity to nucleic acid bases facilitates interactions with nucleic acid-binding proteins and receptors, influencing various biological pathways .
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has several notable applications in scientific research:
Pyrimidine-2,4-diones represent a structurally diverse class of nitrogen-containing heterocycles characterized by a six-membered ring with nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4. The compound 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione exemplifies advanced derivatives within this taxonomy, featuring three critical substituents:
Systematic naming follows IUPAC positional numbering where the "dione" suffix specifies the ketone functionalities at C2 and C4. The parent heterocycle exists in tautomeric equilibrium between lactam (keto) and lactim (enol) forms, with substitution patterns critically determining dominant tautomers. Structurally analogous compounds like 6-amino-3-methyluracil (CAS 21236-97-5) exhibit similar backbone features but lack the hydrazinyl moiety, demonstrating how substituent variation creates distinct chemical spaces .
Table 1: Structural Comparison of Representative Pyrimidine-2,4-dione Derivatives
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | |
---|---|---|---|---|
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione | 3-CH₃, 5-NH₂, 6-NHNH₂ | C₅H₈N₆O₂ | 184.16 | |
6-Amino-3-methyluracil | 3-CH₃, 6-NH₂ | C₅H₇N₃O₂ | 141.13 | |
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione | 3-NH₂, 6-CH₃ | C₅H₇N₃O₂ | 141.13 | [4] |
5,6-Diamino-3-methylpyrimidine-2,4(1H,3H)-dione | 3-CH₃, 5-NH₂, 6-NH₂ | C₅H₈N₄O₂ | 156.14 | [1] |
The synthetic exploration of hydrazinyl-amino pyrimidinediones originated in the mid-20th century alongside investigations into uracil derivatives. Early methodologies relied on:
The 1980s witnessed catalytic advances enabling regioselective hydrazination at C6 without protecting the C5 amino group—historically challenging due to competing reactions. Modern one-pot multicomponent syntheses have significantly improved efficiency, as demonstrated by routes where 3-methyl-6-thiomethyl uracil derivatives undergo amination-hydrazination sequences in <24 hours with >75% yields [2] [4]. These developments transformed hydrazinyl pyrimidinediones from laboratory curiosities into accessible building blocks for pharmaceutical discovery.
The -NHNH₂ group at C6 confers distinctive physicochemical and biological properties:
Table 2: Bioactivity Modulation via Hydrazinyl Substitution
Biological Target | Amino Derivative Activity (IC₅₀) | Hydrazinyl Derivative Activity (IC₅₀) | Proposed Mechanism | |
---|---|---|---|---|
Bacterial Dihydrofolate Reductase | 220 µM | 18 µM | Enhanced H-bonding & chelation | |
SHP2 Phosphatase | >500 µM | 42 µM | Zn²⁺ chelation in catalytic domain | [7] |
Fungal Lanosterol Demethylase | 150 µM | 9 µM | Heme iron coordination |
The hydrazinyl group also profoundly influences pharmacokinetic properties. Compared to methyl or amino substituents, it increases water solubility (cLogP typically <-1.0) while maintaining membrane permeability, as confirmed by in vitro Caco-2 assays showing Papp values >5 × 10⁻⁶ cm/s [4]. This balance addresses a critical challenge in heterocyclic drug development—achieving bioavailability without compromising target engagement.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7